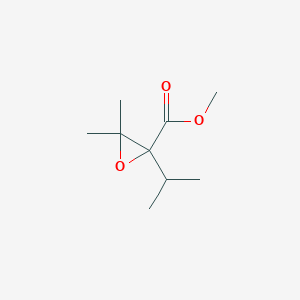
Sodium 1-methyl-1H-imidazole-4-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-methyl-1H-imidazole-4-sulfinate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a sulfinic acid group attached to the imidazole ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-methyl-1H-imidazole-4-sulfinate typically involves the sulfonation of 1-methyl-1H-imidazole. One common method includes the reaction of 1-methyl-1H-imidazole with sulfur dioxide and an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an aqueous medium, and the resulting sulfinic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically isolated through crystallization or precipitation methods.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 1-methyl-1H-imidazole-4-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the sulfinic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Sodium 1-methyl-1H-imidazole-4-sulfonate.
Reduction: Sodium 1-methyl-1H-imidazole-4-sulfide.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 1-methyl-1H-imidazole-4-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonated imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals, dyes, and catalysts.
Mécanisme D'action
The mechanism of action of Sodium 1-methyl-1H-imidazole-4-sulfinate involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial and antifungal effects. The imidazole ring can also interact with metal ions, potentially affecting metalloproteins and enzymes.
Comparaison Avec Des Composés Similaires
Sodium 1H-imidazole-4-sulfinate: Similar structure but lacks the methyl group at the 1-position.
Sodium 1-methyl-1H-imidazole-4-sulfonate: Oxidized form with a sulfonic acid group instead of a sulfinic acid group.
Sodium 1-methyl-1H-imidazole-4-sulfide: Reduced form with a sulfide group instead of a sulfinic acid group.
Uniqueness: Sodium 1-methyl-1H-imidazole-4-sulfinate is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity compared to its oxidized or reduced counterparts. This reactivity makes it a valuable reagent in organic synthesis and a subject of interest in biological and medicinal research.
Propriétés
Formule moléculaire |
C4H5N2NaO2S |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
sodium;1-methylimidazole-4-sulfinate |
InChI |
InChI=1S/C4H6N2O2S.Na/c1-6-2-4(5-3-6)9(7)8;/h2-3H,1H3,(H,7,8);/q;+1/p-1 |
Clé InChI |
YKBSJEGJFBUVPO-UHFFFAOYSA-M |
SMILES canonique |
CN1C=C(N=C1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


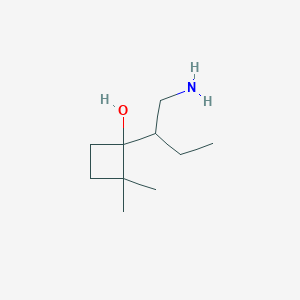
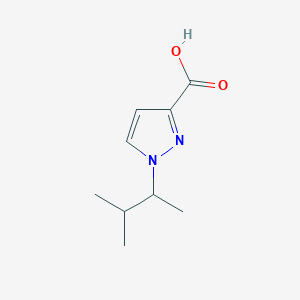
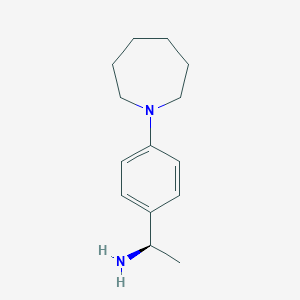


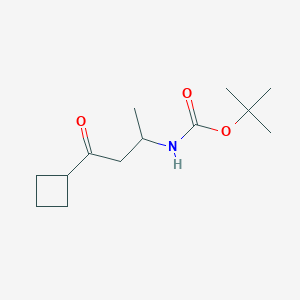
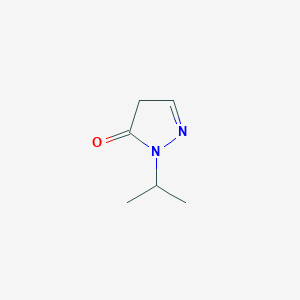

![1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163422.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13163427.png)
![[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol](/img/structure/B13163432.png)
